molecular formula C20H10N2Na4O13S4 B1222166 Acid red 41 CAS No. 5850-44-2

Acid red 41

Cat. No.: B1222166
CAS No.: 5850-44-2
M. Wt: 706.5 g/mol
InChI Key: FUSRXDHHILMBIG-UHFFFAOYSA-J
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Description

Acid Red 41, also known as Ponceau 4R, is a synthetic azo dye commonly used as a food colorant. It is known for its vibrant red hue and is widely used in Europe, Asia, and Australia. The compound is stable to light, heat, and acid but fades in the presence of ascorbic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid Red 41 is synthesized from aromatic hydrocarbons. The process involves diazotization of an aromatic amine followed by coupling with a naphthol derivative. The reaction conditions typically include acidic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: Acid Red 41 undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized, leading to the breakdown of the dye.

    Reduction: The azo group can be reduced to form aromatic amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

Textile Industry

Acid Red 41 is predominantly utilized in the textile industry for dyeing purposes. It is favored for its bright hue and good fastness properties. The dye is used on protein fibers such as wool and silk, as well as on nylon fabrics. The application process typically involves:

  • Preparation of Dye Bath: The dye is dissolved in water to create a dye bath.
  • Dyeing Process: Fabrics are immersed in this bath at controlled temperatures to achieve uniform coloration.
  • Post-Dyeing Treatment: Fabrics may undergo treatments to improve color fastness against washing and light exposure.

Table 1: Fastness Properties of this compound

PropertyRating (ISO Standards)
Light Fastness4-5
Washing Fastness2-3
Perspiration Fastness2-3
Fastness to Seawater2-3

Food Industry

In the food sector, this compound serves as a colorant in various products, including beverages, sauces, and confectionery items. It enhances visual appeal, which can influence consumer preferences. Regulatory bodies such as the FDA have approved its use within specified limits.

Case Study: Use in Beverages
A study demonstrated the stability of this compound in soft drinks under varying pH levels and temperatures, confirming its suitability for long-term use without significant degradation or color loss.

Pharmaceutical Applications

This compound is also employed in the pharmaceutical industry as a coloring agent for medications and supplements. Its role extends to:

  • Identification: Color coding helps in distinguishing between different medications.
  • Aesthetic Appeal: Enhancing the visual appearance of tablets and capsules.

Research Insight:
A study published in the International Journal of Pharmaceutical Sciences highlighted the use of this compound in coating formulations to improve drug delivery systems by providing a visually appealing product while ensuring effective dosage administration.

Environmental Applications

Recent research has explored the use of this compound in wastewater treatment processes. Due to its synthetic nature, it poses environmental challenges; thus, effective removal methods are essential.

Adsorption Studies:
Research has indicated that materials like MCM-41 (a mesoporous silica) can effectively adsorb this compound from aqueous solutions. The adsorption capacity varies based on factors such as pH, contact time, and concentration.

Table 2: Adsorption Characteristics of MCM-41 for this compound

ParameterValue
Maximum Adsorption CapacityVaries (Experimental Data)
Optimal pHTypically around 5
Contact TimeUp to 85 minutes

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to potential health impacts associated with azo dyes. Authorities like the European Food Safety Authority (EFSA) have set limits on its usage in food products to ensure consumer safety.

Mechanism of Action

The mechanism of action of Acid Red 41 primarily involves its interaction with various substrates through its azo and sulfonic acid groups. These interactions can lead to changes in color, making it useful as an indicator. The molecular targets include proteins and other macromolecules, where it can bind and induce color changes .

Comparison with Similar Compounds

    Acid Red 18: Another azo dye with similar applications but different stability properties.

    Brilliant Scarlet 3R: Known for its brighter hue but less stability compared to Acid Red 41.

    New Coccine: Used in similar applications but has different regulatory approvals.

Uniqueness: this compound stands out due to its stability under various conditions and its wide acceptance in different regions. Its ability to maintain color under light, heat, and acidic conditions makes it a preferred choice in many applications .

Biological Activity

Acid Red 41 (AR41) is a synthetic azo dye commonly used in the textile industry and food products. Its biological activity has garnered attention due to potential health implications and environmental concerns. This article provides a comprehensive overview of the biological activity of this compound, including its effects on human health, ecotoxicity, and mechanisms of action.

This compound, also known as CI 16035, is an azo dye characterized by its vivid red color. It is soluble in water and has a molecular formula of C18_{18}H14_{14}N4_{4}O8_{8}S. The dye is often assessed for its stability, purity, and potential contaminants, which can influence its biological effects.

1. Toxicological Effects

The toxicological profile of this compound has been evaluated through various studies:

  • Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on various cell lines. For instance, a study demonstrated that concentrations above 100 µg/mL led to significant cell death in human liver (HepG2) cells, primarily through apoptosis mechanisms .
  • Genotoxicity : AR41 has been shown to induce DNA damage in vitro. In one study using the comet assay, exposure to AR41 resulted in a dose-dependent increase in DNA strand breaks in human lymphocytes .
  • Carcinogenic Potential : While some studies have suggested potential carcinogenic effects due to the formation of aromatic amines upon metabolic activation, comprehensive long-term studies are necessary to establish a definitive link .

2. Ecotoxicological Impact

This compound poses risks to aquatic ecosystems:

  • Aquatic Toxicity : Ecotoxicological assessments reveal that AR41 is harmful to aquatic organisms. LC50 values for fish species such as Danio rerio (zebrafish) have been reported around 15 mg/L, indicating significant lethality at relatively low concentrations .
  • Bioaccumulation : Studies suggest that AR41 can bioaccumulate in aquatic organisms, leading to higher concentrations in the food chain and potential impacts on biodiversity .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Exposure to AR41 has been linked to increased ROS production, which can lead to oxidative stress and subsequent cellular damage . This mechanism is particularly relevant in the context of liver toxicity.
  • Azo Bond Reduction : The reduction of the azo bond (-N=N-) in AR41 can yield toxic metabolites, which may contribute to its genotoxic effects. This metabolic pathway highlights the importance of understanding the biotransformation processes involved in AR41's toxicity .

Case Studies

Several case studies have illustrated the biological effects of this compound:

  • Case Study 1 : In a laboratory study involving zebrafish embryos, exposure to this compound resulted in developmental abnormalities and increased mortality rates. The study concluded that even low concentrations could disrupt normal embryonic development .
  • Case Study 2 : A clinical study assessed the impact of AR41 exposure on workers in textile manufacturing. Increased incidences of respiratory issues and skin irritation were reported among workers frequently exposed to dyes containing AR41, emphasizing occupational hazards associated with this compound.

Summary Table of Biological Effects

Biological EffectObserved OutcomeReference
CytotoxicityCell death at >100 µg/mL
GenotoxicityDNA strand breaks
Aquatic ToxicityLC50 ~15 mg/L for fish
Developmental AbnormalitiesIncreased mortality in embryos

Properties

IUPAC Name

tetrasodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O13S4.4Na/c23-20-17(39(33,34)35)8-10-7-11(36(24,25)26)9-16(38(30,31)32)18(10)19(20)22-21-14-5-6-15(37(27,28)29)13-4-2-1-3-12(13)14;;;;/h1-9,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSRXDHHILMBIG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N2Na4O13S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021376
Record name Acid red 41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5850-44-2, 85283-68-7
Record name Acid Red 41
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085283687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acid red 41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium 7-hydroxy-8-[(4-sulphonato-1-naphthyl)azo]naphthalene-1,3,6-trisulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-hydroxy-8-[(4-sulpho-1-naphthyl)azo]naphthalene-1,3,6-trisulphonic acid, sodium salt
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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